1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid
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Overview
Description
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring substituted with a chlorinated phenyl group and a trifluoromethyl group, making it a subject of interest in organic chemistry and material science.
Scientific Research Applications
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of advanced materials and chemical processes
Mechanism of Action
Preparation Methods
The synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The preparation of this compound may also involve the use of specific boron reagents and palladium catalysts under controlled conditions .
Chemical Reactions Analysis
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Comparison with Similar Compounds
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Known for its use in Suzuki–Miyaura coupling reactions.
5-(2-Chloro-5-(trifluoromethyl)phenyl)furfural: Another compound with a similar structural motif used in organic synthesis.
5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-furoic acid: Used in various chemical reactions and applications.
Properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-6-2-1-5(10(12,13)14)3-7(6)17-8(9(18)19)4-15-16-17/h1-4H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYISRMWJWHNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N2C(=CN=N2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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